4-(Dimethylamino)oxane-2-carboxylic acid

Description

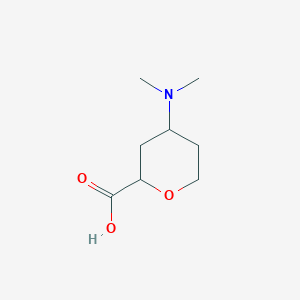

4-(Dimethylamino)oxane-2-carboxylic acid is a six-membered oxygen-containing heterocyclic compound (oxane ring) featuring a dimethylamino group (-N(CH₃)₂) at the 4-position and a carboxylic acid (-COOH) at the 2-position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

4-(dimethylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C8H15NO3/c1-9(2)6-3-4-12-7(5-6)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |

InChI Key |

JNNKLCAKTABQKY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1CCOC(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)oxane-2-carboxylic acid involves several steps. One common method includes the reaction of dimethylamine with oxane-2-carboxylic acid under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as crystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)oxane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(Dimethylamino)oxane-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)oxane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Oxane-Carboxylic Acids

The following table summarizes key structural analogs of 4-(dimethylamino)oxane-2-carboxylic acid, highlighting substituent effects and molecular properties:

*Calculated molecular weight based on formula.

Key Observations:

Substituent Electronic Effects: The dimethylamino group (-N(CH₃)₂) is strongly electron-donating, enhancing nucleophilicity at the oxane ring. In contrast, difluoromethyl (-CF₂H) and chlorophenyl groups are electron-withdrawing, reducing reactivity . Ethyl 4-(dimethylamino) benzoate (analogous amine-containing compound) demonstrates higher reactivity in resin polymerization compared to methacrylate derivatives, suggesting dimethylamino groups improve initiation efficiency .

For example, (2S,4S)-4-methyloxane-2-carboxylic acid is used in chiral synthesis due to its rigid structure . Carboxylic acid placement at the 2-position (vs. 4-position in 4-(3-chlorophenyl)oxane-4-carboxylic acid) alters hydrogen-bonding capacity and solubility .

Functional Group Diversity: Esters like ethyl 2-methyl-4-oxooxane-2-carboxylate (C₉H₁₄O₄) exhibit reduced polarity compared to carboxylic acids, favoring organic-phase reactions . The tert-butoxycarbonyl (Boc) group in 4-{[(tert-butoxy)carbonyl]amino}oxane-2-carboxylic acid enables temporary amine protection, critical in multi-step syntheses .

Biological Activity

4-(Dimethylamino)oxane-2-carboxylic acid, a compound with the CAS number 2384570-17-4, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a dimethylamino group attached to an oxane ring with a carboxylic acid functional group. This unique configuration contributes to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anti-inflammatory Effects : The compound has been noted for its ability to inhibit inflammatory mediators.

- Neuroprotective Effects : There is emerging evidence supporting its role in protecting neuronal cells from oxidative stress.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neuronal signaling.

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Effects

A study conducted by El-Karim et al. demonstrated that this compound significantly inhibited the production of pro-inflammatory cytokines in cell cultures. The results showed a reduction in TNF-α levels by approximately 40% at a concentration of 10 µM compared to control groups. This suggests a potential therapeutic application for inflammatory diseases.

Case Study: Neuroprotective Effects

In a model of oxidative stress, neuronal cells treated with this compound exhibited lower levels of reactive oxygen species (ROS). The compound's ability to scavenge free radicals was quantified using DCFH-DA assays, indicating a protective effect against oxidative damage.

Q & A

Basic Research Questions

Q. How can the synthesis of 4-(Dimethylamino)oxane-2-carboxylic acid be optimized for improved yield and purity?

- Methodological Answer : Synthesis optimization requires controlled reaction conditions, including temperature (typically 50–80°C) and pH (neutral to slightly acidic), to minimize side reactions. The reaction between dimethylamine and oxane-2-carboxylic acid is sensitive to stoichiometry; excess dimethylamine (1.2–1.5 equivalents) improves yield . Purity ≥95% is achievable via recrystallization in ethanol/water mixtures or column chromatography using silica gel and a polar solvent system (e.g., ethyl acetate:methanol 9:1) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm the oxane ring structure (e.g., δ ~3.5–4.0 ppm for oxane protons) and dimethylamino group (δ ~2.2–2.5 ppm for N-(CH₃)₂) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 173.21 (C₈H₁₅NO₃) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carboxylic acid C=O stretch) and ~2800 cm⁻¹ (N-CH₃ stretch) .

Q. How do the functional groups in this compound influence its reactivity?

- Methodological Answer : The dimethylamino group acts as a weak base, enabling pH-dependent solubility (soluble in acidic aqueous media), while the carboxylic acid allows salt formation or esterification. Reactivity includes:

- Oxidation : Conversion to ketones or lactones using KMnO₄ or Jones reagent .

- Nucleophilic Substitution : Replacement of the dimethylamino group with thiols or amines under basic conditions .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH affecting ionization) or impurities. Strategies:

- Reproducibility Checks : Validate enzyme inhibition assays (e.g., IC₅₀) across multiple labs using standardized buffers .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., oxidized or hydrolyzed derivatives) that may interfere with activity .

- Structure-Activity Relationship (SAR) Studies : Compare activity of synthetic analogs to isolate functional group contributions .

Q. What computational approaches predict the metal-chelating behavior of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model coordination geometries with metals like Cu²⁺ or Fe³⁺. Key parameters:

- Binding Energy : Calculated ΔG for metal-ligand complexes .

- Electrostatic Potential Maps : Identify electron-rich sites (carboxylic acid oxygen, dimethylamino nitrogen) for metal interaction .

- Experimental validation via UV-Vis titration or Isothermal Titration Calorimetry (ITC) quantifies binding constants .

Q. How can enantiomeric purity of this compound derivatives be assessed?

- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) resolves enantiomers using hexane:isopropanol mobile phases. Alternatively, NMR with chiral shift reagents (e.g., Eu(hfc)₃) induces splitting of proton signals .

Q. What strategies mitigate instability of this compound in aqueous solutions?

- Methodological Answer : Instability is often due to hydrolysis of the oxane ring. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.